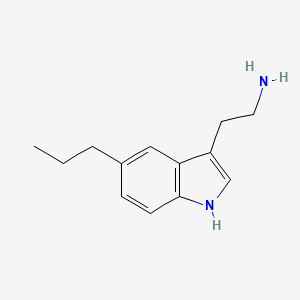
5-Propyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the amino acid tryptophan. They are known for their psychoactive properties and are found in various natural sources, including plants, fungi, and animals. This compound, specifically, is a derivative of tryptamine with a propyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the 2 or 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced indole rings.
Substitution: Formation of halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
5-Propyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tryptamine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in treating mood disorders and anxiety.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Propyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition. The compound’s effects are mediated through the activation of the 5-HT2A receptor, among others.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar structure but different alkyl groups.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.
Uniqueness of 5-Propyltryptamine: this compound is unique due to its specific propyl substitution, which alters its pharmacological profile compared to other tryptamines. This modification can result in different receptor affinities and effects, making it a valuable compound for research into the structure-activity relationships of tryptamines.
Eigenschaften
CAS-Nummer |
55852-54-5 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2-(5-propyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3 |
InChI-Schlüssel |
FKFXKCOMJSHBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)NC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
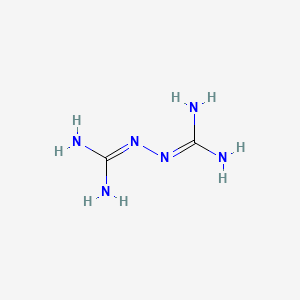
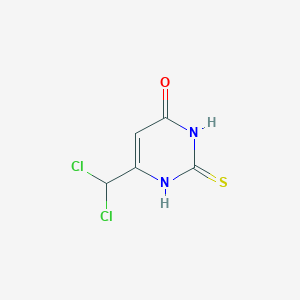


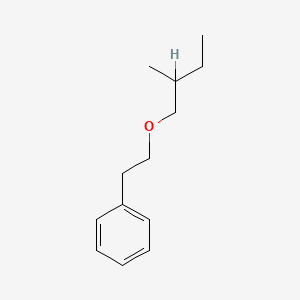

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
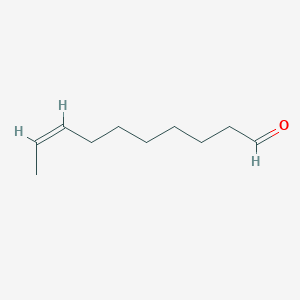
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
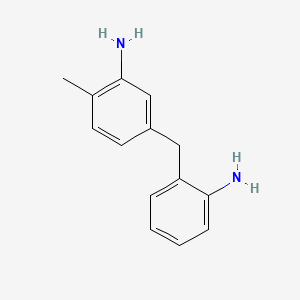
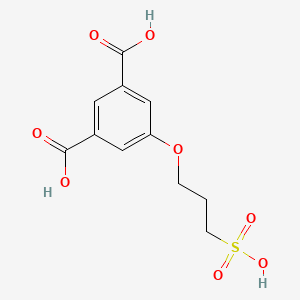
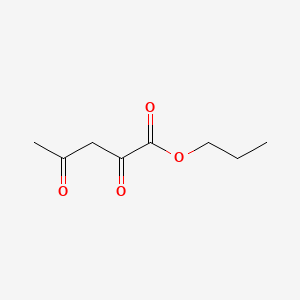
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
